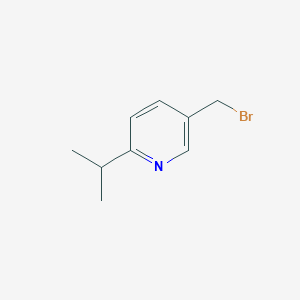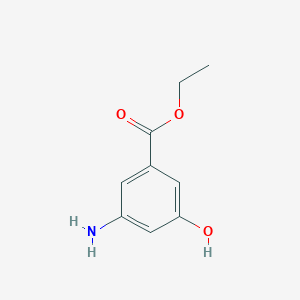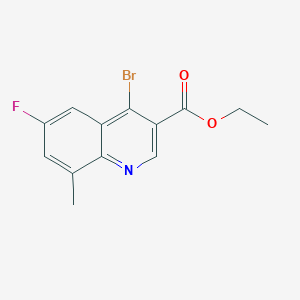
2,2-Difluorocyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluorocyclobutan-1-ol is an organic compound with the molecular formula C4H6F2O. It is a cyclobutane derivative where two hydrogen atoms on the cyclobutane ring are replaced by fluorine atoms, and one of the carbon atoms is bonded to a hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Difluorocyclobutan-1-ol can be synthesized through several methods, including [2+2] cycloaddition reactions. One common approach involves the reaction of difluorocarbene with cyclobutene, followed by hydrolysis to introduce the hydroxyl group . Another method involves the deoxofluorination of cyclobutanone derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale [2+2] cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction .
化学反应分析
Types of Reactions: 2,2-Difluorocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form difluorocyclobutane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products:
Oxidation: 2,2-Difluorocyclobutanone.
Reduction: Difluorocyclobutane.
Substitution: 2,2-Difluorocyclobutyl chloride or bromide.
科学研究应用
2,2-Difluorocyclobutan-1-ol has several applications in scientific research:
作用机制
The mechanism of action of 2,2-Difluorocyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
2,2-Difluorocyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
Difluorocyclobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2-Difluorocyclobutyl chloride: A halogenated derivative with different reactivity and applications.
Uniqueness: 2,2-Difluorocyclobutan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential biological activity .
属性
CAS 编号 |
2092453-42-2 |
|---|---|
分子式 |
C4H6F2O |
分子量 |
108.09 g/mol |
IUPAC 名称 |
2,2-difluorocyclobutan-1-ol |
InChI |
InChI=1S/C4H6F2O/c5-4(6)2-1-3(4)7/h3,7H,1-2H2 |
InChI 键 |
DJFLRJGNAIMTFV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


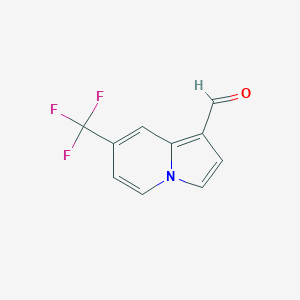
![2-(Pyrazolo[1,5-a]pyridin-2-yloxy)aceticacid](/img/structure/B13004132.png)
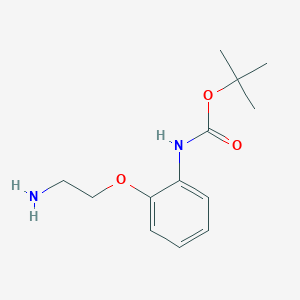
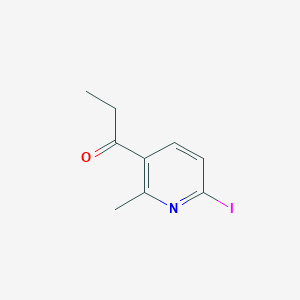
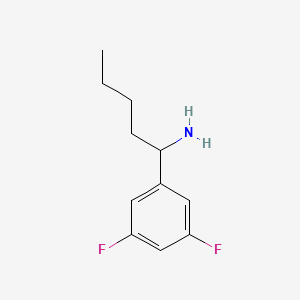
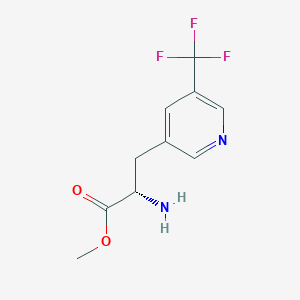
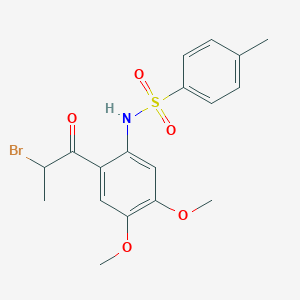
![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine](/img/structure/B13004166.png)
![4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13004173.png)
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide](/img/structure/B13004185.png)
